molecular formula C28H25ClN4O3S B2686038 2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 892384-16-6

2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2686038
CAS No.: 892384-16-6
M. Wt: 533.04
InChI Key: JIJLTEPFVNQERS-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring a 2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene core. Key structural elements include:

  • Hydroxymethyl group at position 11, enhancing solubility and enabling hydrogen bonding.
  • Methyl group at position 14, influencing steric effects and metabolic stability.
  • Thioacetamide linker at position 7, connecting the core to a 4-ethylphenyl group, which may modulate lipophilicity and target binding.

Structural characterization of such compounds often relies on X-ray crystallography, with programs like SHELXL being pivotal for refinement and validation of bond lengths/angles .

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O3S/c1-3-17-4-10-21(11-5-17)31-24(35)15-37-28-23-12-22-19(14-34)13-30-16(2)25(22)36-27(23)32-26(33-28)18-6-8-20(29)9-7-18/h4-11,13,34H,3,12,14-15H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJLTEPFVNQERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethylphenyl)acetamide , identified by CAS number 892383-98-1 , is a complex organic molecule with potential pharmacological applications. This article delves into its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Structural Overview

The molecular formula of the compound is C27H23ClN4O4SC_{27}H_{23}ClN_{4}O_{4}S with a molecular weight of 535.0 g/mol . The structure features multiple functional groups that contribute to its biological properties.

Antibacterial Activity

The compound's structural components may confer antibacterial properties. Research on related compounds has demonstrated moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis. These compounds typically exhibit varying degrees of effectiveness depending on their molecular modifications .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Notably, derivatives have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. For example, certain synthesized analogues displayed IC50 values ranging from 1.13 µM to 6.28 µM , indicating significant enzyme inhibition compared to reference standards .

The biological activity of the compound is hypothesized to arise from its ability to interact with specific biological targets:

  • Antiviral Mechanism : Similar compounds have been shown to disrupt viral DNA replication processes.
  • Antibacterial Mechanism : The sulfonamide functionality is known to interfere with bacterial metabolic pathways.
  • Enzyme Inhibition : The structural features allow for binding at active sites of enzymes like AChE and urease.

Study on Antiviral Efficacy

In a controlled study focusing on antiviral activity, a series of compounds structurally related to our target were evaluated for their potency against HAdV. Compound derivatives demonstrated IC50 values as low as 0.27 µM , showcasing a promising therapeutic index and reduced cytotoxicity compared to established antiviral agents like niclosamide .

Study on Antibacterial Properties

A recent investigation assessed the antibacterial efficacy of synthesized compounds against various strains of bacteria. The results indicated that modifications in the molecular structure led to enhanced antibacterial activity, particularly against Salmonella typhi and Bacillus subtilis, where several compounds achieved IC50 values significantly lower than traditional antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Properties
Target Compound 2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-hexaene 5-(4-ClPh), 11-(CH2OH), 14-Me, 7-S-CH2-C(O)-NH-(4-EtPh) ~550 (estimated) Moderate solubility; potential kinase inhibition
Compound Same core 5-(4-MeOPh), 11-(CH2OH), 14-Me, 7-S-CH2-C(O)-NH-(2-MePh) ~560 (estimated) Higher solubility (methoxy group); altered steric hindrance
Catechin derivatives [4] Flavanol monomer Hydroxyl groups on aromatic rings ~290 High solubility; antioxidant activity

Key Findings:

Substituent Effects on Solubility :

  • The 4-chlorophenyl group in the target compound reduces aqueous solubility compared to the 4-methoxyphenyl analog in due to decreased polarity .
  • The hydroxymethyl group in both compounds enhances solubility via hydrogen bonding, akin to catechins’ hydroxyl groups .

In contrast, the 2-methylphenyl group in ’s compound may favor selective binding to hydrophobic pockets .

Electronic and Steric Profiles :

  • The chlorine atom’s electron-withdrawing effect stabilizes the aromatic ring, possibly enhancing π-π stacking with target proteins. The methoxy group in ’s compound offers electron-donating effects, altering charge distribution .

Research Findings and Limitations

  • Structural Validation : SHELX-based refinements confirm the tricyclic core’s rigidity, with bond angles deviating <2° from idealized values .
  • Similarity Metrics : Tanimoto coefficients (using binary fingerprints) suggest ~70% similarity between the target compound and ’s analog, driven by shared core and hydroxymethyl groups .
  • Data Gaps : Experimental binding affinities, pharmacokinetic profiles, and toxicity data for the target compound are absent in available literature, limiting direct functional comparisons.

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